KU-55933

概述

描述

KU-55933 是一种有效且选择性的共济失调毛细血管扩张症突变激酶 抑制剂。 该化合物以其使癌细胞对电离辐射和化学治疗剂敏感的能力而闻名 。 它已被广泛应用于科学研究中,用于研究 DNA 损伤反应以及共济失调毛细血管扩张症突变激酶 在各种细胞过程中的作用 。

科学研究应用

作用机制

生化分析

Biochemical Properties

KU-55933 interacts with the ATM kinase, a protein encoded by the Ataxia telangiectasia mutated (ATM) gene, which is an important tumor suppressor gene with key roles in DNA repair . This compound inhibits the kinase activity of ATM . The compound blocks the phosphorylation of Akt induced by insulin and insulin-like growth factor I in cancer cells that exhibit abnormal Akt activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits cancer cell proliferation by inducing G1 cell cycle arrest . Moreover, this compound treatment during serum starvation triggers apoptosis in these cancer cells . It also increases AMPK activation, glucose uptake and lactate production while reducing mitochondrial membrane potential and coupled respiration .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It blocks the phosphorylation of Akt induced by insulin and insulin-like growth factor I in cancer cells that exhibit abnormal Akt activity . This leads to the inhibition of cancer cell proliferation by inducing G1 cell cycle arrest . It also inhibits aerobic glycolysis and ATP production in these cells .

Temporal Effects in Laboratory Settings

The stimulation of glycolysis by this compound does not fully compensate for the reduction in mitochondrial functions, leading to decreased cellular ATP levels and energy stress . This suggests that the effects of this compound change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, this compound has been shown to enhance the antitumor activity of topoisomerase poisons at doses that were nontoxic alone and well-tolerated in combination . Chemosensitization was both dose- and schedule-dependent .

Metabolic Pathways

This compound perturbs the TCA cycle as well as oxidative phosphorylation . Both this compound and metformin decreased mitochondrial coupled respiration and reduced cellular concentrations of fumarate, malate, citrate, and alpha-ketogluterate .

准备方法

KU-55933 通过多步合成过程合成,该过程涉及特定化学前体在受控条件下的反应。 反应条件通常需要使用二甲基亚砜或乙醇等溶剂,最终产物经过纯化以达到高纯度 。

化学反应分析

KU-55933 经历各种化学反应,包括氧化和取代反应。 它通常用于涉及抑制共济失调毛细血管扩张症突变激酶 活性的反应,其中它充当 ATP 竞争性抑制剂 。 从这些反应中形成的主要产物包括磷酸化蛋白,例如 p53、γH2AX、NBS1 和 SMC1 。 这些反应中常用的试剂和条件包括使用电离辐射和 DNA 损伤剂,例如依托泊苷、阿霉素和喜树碱 。

相似化合物的比较

属性

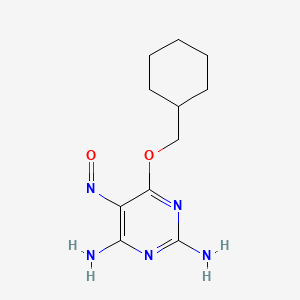

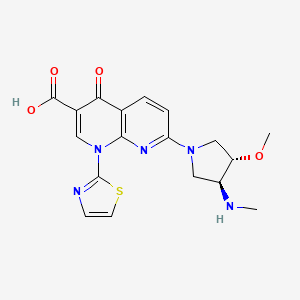

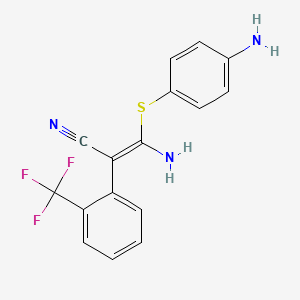

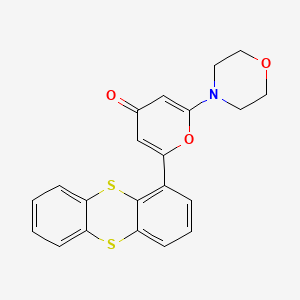

IUPAC Name |

2-morpholin-4-yl-6-thianthren-1-ylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3S2/c23-14-12-16(25-20(13-14)22-8-10-24-11-9-22)15-4-3-7-19-21(15)27-18-6-2-1-5-17(18)26-19/h1-7,12-13H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKYMMUGXMWDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207516 | |

| Record name | KU-55933 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587871-26-9 | |

| Record name | 2-Morpholin-4-yl-6-thianthren-1-yl-pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0587871269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KU-55933 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KU-55933 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O549494L5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: KU-55933 is a potent and specific inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. [] It acts as an ATP-competitive inhibitor, binding to the catalytic site of ATM and preventing its activation. [] Inhibition of ATM with this compound disrupts the DNA damage response (DDR), leading to impaired DNA repair, cell cycle arrest abrogation, and ultimately, increased sensitivity to DNA-damaging agents like ionizing radiation and chemotherapeutic drugs. [, , ]

ANone: The provided abstracts focus on this compound's biological activity and lack information on its material compatibility or stability under various conditions.

A: this compound is primarily studied for its biological activity as an ATM kinase inhibitor. [] The provided abstracts do not describe any catalytic properties or applications of this compound outside its role as an enzyme inhibitor.

A: Yes, docking studies have demonstrated that this compound binds tightly to the drug-binding pocket of ABCG2, a protein associated with multidrug resistance in cancer cells. [] Additionally, computational modeling approaches are mentioned in the context of personalized cancer therapies. [] These models integrate multi-omics data with dynamic network analysis to assess individual responses to this compound and other targeted therapies. []

A: While specific SAR studies are not described in the provided abstracts, the development of an improved analog, KU-60019, is mentioned. [] KU-60019 exhibits superior potency compared to this compound, with half the Ki and IC50 values. [] This suggests that structural modifications to this compound can significantly impact its activity.

A: The abstracts provide limited information on the stability and formulation of this compound. One study highlights the use of nanoparticle formulations to enhance the radiosensitizing effect and decrease the toxicity of this compound. [] This suggests that formulation strategies can be employed to improve the delivery and efficacy of the compound.

ANone: The abstracts primarily focus on the biological activity and therapeutic potential of this compound and do not discuss SHE regulations.

ANone: Numerous studies demonstrate the efficacy of this compound in various preclinical models. In vitro, this compound has been shown to:

- Sensitize various cancer cell lines to ionizing radiation and chemotherapeutic drugs, including cisplatin, doxorubicin, etoposide, and camptothecin. [, , , ]

- Enhance TRAIL-mediated apoptosis in human melanoma cells. []

- Inhibit the activity of ABCG2, a protein associated with multidrug resistance in cancer. []

- Increase the intracellular accumulation of chemotherapeutic drugs like vincristine. []

- Enhancing the radiosensitization of human glioma cells in xenograft models. []

- Suppressing the growth of non-small cell lung cancer in xenograft models. []

- Reducing the severity of Herpes simplex virus type 1 (HSV-1) keratitis in mouse models. []

A: While specific toxicity data is limited in the abstracts, one study mentions that this compound caused minimal toxicity in human corneal epithelial cells as assessed by clonogenic survival assays and fluorescein staining. [] Additionally, the development of nanoparticle formulations for this compound suggests an effort to minimize potential adverse effects associated with systemic administration. []

A: Yes, nanoparticle-based drug delivery systems have been explored to improve the therapeutic index of this compound in cancer radiotherapy. [] These formulations aim to enhance the accumulation of this compound in tumors while minimizing its concentration in surrounding healthy tissues, thereby reducing toxicity and improving treatment efficacy. []

ANone: The abstracts primarily focus on the biological effects of this compound and do not address its environmental impact or degradation.

ANone: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound as an ATM kinase inhibitor. They do not provide information on these specific aspects.

A: A significant milestone in this compound research was its identification as a potent and specific inhibitor of ATM kinase. [] This discovery paved the way for exploring its potential as a radiosensitizer and chemosensitizer in cancer treatment. The development of KU-60019, an analog with improved potency, also marks a significant development. [] Furthermore, research exploring nanoparticle formulations of this compound represents a crucial step towards improving its therapeutic index and enabling clinical translation. []

A: Research on this compound exemplifies cross-disciplinary synergy in the field of cancer biology and drug discovery. Studies investigating its mechanism of action, exploring its efficacy in various cancer models, and developing novel drug delivery systems highlight the collaborative efforts of scientists from different disciplines. Moreover, the use of computational modeling approaches for predicting personalized responses to this compound underscores the integration of bioinformatics and systems biology into drug development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。